5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione
Description
5-Bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione (CAS: 881439-98-1) is a synthetic indole derivative with the molecular formula C₂₁H₂₂BrNO₃ and a molecular weight of 416.3083 g/mol . Its structure comprises a 1H-indole-2,3-dione (isatin) core substituted with a bromine atom at position 5, a methyl group at position 7, and a 2-(pentyloxy)benzyl group at the N1 position. This compound belongs to a class of isatin derivatives, which are widely studied for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C21H22BrNO3 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
5-bromo-7-methyl-1-[(2-pentoxyphenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C21H22BrNO3/c1-3-4-7-10-26-18-9-6-5-8-15(18)13-23-19-14(2)11-16(22)12-17(19)20(24)21(23)25/h5-6,8-9,11-12H,3-4,7,10,13H2,1-2H3 |
InChI Key |
YVCVVVFUGHLBLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3C)Br)C(=O)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione typically involves multiple steps:
Methylation: The methyl group at the 7-position can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Pentyloxybenzylation: The pentyloxybenzyl group can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with 2-(pentyloxy)benzyl chloride in the presence of a base like potassium carbonate.
Oxidation: The final step involves the oxidation of the indole to form the 2,3-dione structure, which can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions can convert the 2,3-dione structure back to the corresponding diol.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or organometallic reagents in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Indole diols.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of indole derivatives on cellular processes. Indoles are known to interact with various biological targets, and this compound’s unique substituents may provide insights into new mechanisms of action.
Medicine
In medicine, indole derivatives have shown promise as therapeutic agents for various diseases, including cancer, inflammation, and neurological disorders. The specific structure of 5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione may offer unique pharmacological properties that could be explored for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione would depend on its specific interactions with molecular targets. Indole derivatives are known to interact with various enzymes, receptors, and signaling pathways. The bromine and pentyloxybenzyl groups may enhance its binding affinity and specificity for certain targets, leading to unique biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1 1H-Indole-2,3-dione (Isatin)
The parent compound, isatin, lacks substituents at positions 5, 7, and N1. Its simplicity limits pharmacological potency compared to substituted derivatives. For example, the bromine and methyl groups in the target compound enhance steric and electronic effects, which are critical for interactions with biological targets like enzymes or receptors .
2.1.2 5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c)
The triazole group introduces hydrogen-bonding capability, which may improve solubility compared to the pentyloxybenzyl group in the target compound.
Substituted Isatin Derivatives
2.2.1 Spiro-Pyrrolidine/Pyrrolizine Isatin Derivatives
Spiro-fused isatin derivatives (e.g., compounds 4a–n , 5a–n , 6a–n in ) are synthesized via [3+2]-cycloaddition reactions. These compounds retain the isatin core but feature spiro junctions with pyrrolidine or pyrrolizine rings. Key differences include:
- Bioactivity : Spiro-pyrrolidines exhibit antimicrobial and anticancer activities, whereas the target compound’s pentyloxybenzyl group may confer unique pharmacokinetic properties due to increased lipophilicity .
Pharmacologically Active Isoindole Analogues
The patent in describes isoindoline-1,3-dione derivatives (e.g., (S)-2-(2,6-dioxopiperidin-3-yl)-4-((2-fluoro-4-((3-morpholinoazetidin-1-yl)methyl)benzyl)amino)isoindoline-1,3-dione). While structurally distinct from isatins, these compounds share a dione moiety critical for hydrogen bonding. Key comparisons include:
- Molecular Weight: The isoindoline derivative has a higher molecular weight (~500–600 g/mol) due to its morpholinoazetidine substituent, which may reduce bioavailability compared to the target compound (416.3 g/mol) .
Physical and Chemical Properties
Biological Activity
5-Bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione is a complex organic compound belonging to the indole family. Its unique structure, characterized by a bromine atom at the 5-position, a methyl group at the 7-position, and a pentyloxybenzyl side chain, suggests potential biological activities that warrant investigation. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and structure-activity relationships.
- Molecular Formula : C21H22BrNO3
- Molecular Weight : 416.3 g/mol
- IUPAC Name : 5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione
Synthesis
The synthesis of 5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione typically involves multiple steps, including:
- Formation of Indole Derivatives : Starting with bromoindole and introducing the pentyloxy group.
- Functionalization : The introduction of various substituents to enhance biological activity.
- Purification : Techniques such as recrystallization or chromatography to obtain pure compounds.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of indole derivatives. For instance, structural analogs of 5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione have shown promising activity against various cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Indole-Coumarin Derivative | MCF-7 | 8.01 | Potent anti-breast cancer agent |
| Another Indole Derivative | MDA-MB-231 | 9.1 | Efficacy linked to specific substitutions |
The structure-activity relationship (SAR) analysis indicates that modifications in the indole core and substituents significantly influence anticancer activity. For example, the introduction of halogens at specific positions enhances potency while certain substitutions lead to decreased activity .
The proposed mechanism of action for compounds like 5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione includes:
- Inhibition of Cell Proliferation : Compounds may induce apoptosis in cancer cells.
- Cell Cycle Arrest : Certain derivatives have been shown to halt the cell cycle at specific phases.
Other Biological Activities
Beyond anticancer properties, related compounds have exhibited various pharmacological effects:
- Anticonvulsant Activity : Some indole derivatives show promise in reducing seizure frequency in animal models .
- Anti-inflammatory Effects : Certain structural analogs have demonstrated potential in modulating inflammatory pathways.
Case Studies and Research Findings
Research has explored various aspects of the biological activity of indole derivatives:
- Anti-Breast Cancer Activity : A study evaluated several indole derivatives against MCF-7 cells and found that specific substitutions significantly impacted their IC50 values.
- Neuroprotective Effects : Some studies have indicated that derivatives may protect neuronal cells from oxidative stress.
- Structure-Based Drug Design : Computational studies are being conducted to predict the binding affinities of these compounds to target proteins involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
